molecular formula C8H2Cl2N2 B145054 4,5-Dichlorophthalonitrile CAS No. 139152-08-2

4,5-Dichlorophthalonitrile

Cat. No.: B145054
CAS No.: 139152-08-2
M. Wt: 197.02 g/mol
InChI Key: SRIJSZQFAMLVQV-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalonitrile (CAS: 139152-08-2) is a halogenated aromatic compound with the molecular formula C₈H₂Cl₂N₂ and a molecular weight of 197.02 g/mol. It is characterized by two chlorine atoms and two nitrile groups positioned at the 4,5- and 1,2-positions of the benzene ring, respectively. This structural arrangement confers high reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, making it a critical precursor in synthesizing substituted phthalocyanines and microporous polymers .

Synthesis: The compound is traditionally synthesized via a multi-step process starting from 4,5-dichlorophthalic acid. Classical methods, such as those by Wöhrle, yield ~49%, but optimized protocols using ammonium chloride and one-pot imidization achieve total yields of 72% . Advanced routes involve dehydration with acetic anhydride and ammonolysis, streamlining production while improving efficiency .

Applications:
this compound is pivotal in:

  • Phthalocyanine synthesis: It enables the preparation of octasubstituted phthalocyanines, which exhibit unique optical and electronic properties .
  • Polymer chemistry: It contributes to microporous polymers with high surface areas for gas sorption (e.g., CO₂) and thermal stability .
  • Chiral chemistry: Its use in spiro-cyclic frameworks avoids racemization, a limitation in sulfur-containing analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalonitrile can be synthesized from 4,5-dichloro-1,2-benzenedicarboxamide. The process involves the following steps :

    Formation of 4,5-dichloro-1,2-benzenedicarboxamide: This is achieved by reacting 4,5-dichloro-1,2-benzenedicarboxylic anhydride with formamide at 200-220°C for 3 hours.

    Conversion to 4,5-dichloro-1,2-benzenedicarboxamide: The intermediate is then treated with aqueous ammonia at room temperature for 48 hours.

    Formation of this compound: The final step involves reacting the 4,5-dichloro-1,2-benzenedicarboxamide with thionyl chloride in the presence of N,N-dimethylformamide at low temperatures, followed by purification through column chromatography.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorophthalonitrile primarily undergoes nucleophilic aromatic substitution reactions. These reactions involve the replacement of chlorine atoms with various nucleophiles such as oxygen, sulfur, and nitrogen-containing compounds .

Common Reagents and Conditions:

    Nucleophiles: O-, S-, and N-nucleophiles.

    Conditions: Base-catalyzed reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions are phthalonitrile derivatives, which serve as precursors in the synthesis of phthalocyanines .

Scientific Research Applications

Synthesis of Phthalocyanines

Phthalocyanine Derivatives
DCPN is frequently utilized in the synthesis of phthalocyanines, which are versatile compounds known for their strong light absorption and photochemical properties. These derivatives have applications in dye production, photodynamic therapy, and as catalysts in various chemical reactions.

  • Synthesis Pathways : DCPN can be transformed into various substituted phthalocyanines through cyclotetramerization reactions. For instance, the reaction of DCPN with different nucleophiles can yield phthalocyanines with specific functional groups tailored for particular applications .
Phthalocyanine Type Metal Center Yield (%) Application Area
CuPc(SHex)8Cu~40Chemoresistive sensors
ZnPc(SHex)6Zn16-42Photodynamic therapy
NiPc(SHex)8Ni~40Sensor technology

Photodynamic Therapy (PDT)

Biomedical Applications
Phthalocyanines derived from DCPN are extensively studied for their use in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-sensitive compounds to produce cytotoxic effects upon light activation.

  • Mechanism of Action : Upon irradiation with light, these compounds generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Studies have shown that phthalocyanines with specific substituents enhance their effectiveness in PDT by improving solubility and targeting capabilities .
  • Case Study : Research demonstrated that ZnPc(SHex)6-M, synthesized using DCPN, exhibited promising photodynamic activity, making it a candidate for further development in cancer therapy .

Sensor Technology

Chemical Sensors
DCPN-derived phthalocyanines have been explored for their potential as chemical sensors due to their ability to respond to various gases.

  • Performance Metrics : Phthalocyanines like CuPc(SHex)8 have shown excellent sensor response times and sensitivity to oxidizing gases such as NO2 and ozone. This makes them suitable for environmental monitoring applications .
Sensor Type Target Gas Response Time (s) Sensitivity
CuPc(SHex)8NO2<5High
NiPc(SHex)8Ozone<10Moderate

Material Science Applications

Self-Assembled Monolayers (SAM)
The unique properties of DCPN-derived phthalocyanines allow them to form self-assembled monolayers on surfaces, which can be utilized in electronic devices.

  • Application in Electronics : Devices coated with these monolayers have shown potential for use in sensors and photovoltaic cells due to their enhanced electronic properties and stability .

Mechanism of Action

The mechanism of action of 4,5-Dichlorophthalonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atoms in the compound are electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. This property is exploited in the synthesis of various phthalonitrile derivatives, which can further undergo tetramerization to form phthalocyanines .

Comparison with Similar Compounds

Substitution Reactivity

4,5-Dichlorophthalonitrile demonstrates distinct selectivity in SNAr reactions compared to other halogenated phthalonitriles:

Compound Reactivity with N-Nucleophiles Selectivity Reference
This compound Mono-substitution (e.g., morpholine → 4-Cl-5-morpholino) High selectivity for single substitution
4-Chlorophthalonitrile Limited reactivity; requires harsh conditions Forms mixed products N/A
Tetrachlorophthalonitrile Di-substitution (e.g., with amines) Less selective; multiple substitutions N/A

For example, reactions with secondary amines (e.g., dimethylamine) yield 4-chloro-5-(dimethylamino)phthalonitrile in 14–26% yields under basic conditions . In contrast, primary amines like hexylamine form insoluble seven-membered intermediates, necessitating precise reaction control .

Polymer Microstructure and Performance

This compound-derived polymers outperform analogs in porosity and stability:

Polymer Type Precursor Surface Area (m²/g) CO₂ Uptake (mmol/g) Thermal Stability
Phthalocyanine-network polymer This compound 600–800 2.5–3.0 (at 1 bar) >400°C
PIM-Polyimide Tetrachlorophthalic dianhydride 300–500 1.8–2.2 ~350°C

The spiro-indane groups in this compound-based polymers enhance rigidity and microporosity, critical for gas separation membranes .

Biological Activity

4,5-Dichlorophthalonitrile (DCPN) is a compound of significant interest in organic chemistry and medicinal applications due to its potential biological activities. This article reviews the biological properties of DCPN, synthesizing findings from various studies, including synthesis methods, biological assays, and potential applications in pharmacology.

DCPN is characterized by its dichlorinated phthalonitrile structure, which allows for various chemical modifications. The classical synthesis involves a four-step process originally proposed by Wöhrle, yielding DCPN with moderate efficiency. Recent modifications have improved yields to approximately 72% through optimized reaction conditions involving ammonium chloride and potassium carbonate as bases during nucleophilic substitution reactions .

Antimicrobial Properties

One of the notable biological activities of DCPN is its antimicrobial efficacy. Research has shown that derivatives of DCPN can exhibit significant antibacterial properties. For instance, phthalocyanine compounds synthesized from DCPN have demonstrated high activity against Staphylococcus aureus, especially when activated by light, suggesting potential applications in photodynamic therapy (PDT) for bacterial infections .

Table 1: Antimicrobial Activity of DCPN Derivatives

CompoundBacterial StrainLog Reduction in GrowthActivation Method
DCPN-derived PhthalocyanineStaphylococcus aureus5.68Red Light (690 nm)
4-Chloro-5-alkyl-phthalonitrileE. coli3.45None

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DCPN and its derivatives on various cancer cell lines. Notably, compounds derived from DCPN showed selective cytotoxicity against breast and prostate cancer cells, indicating their potential as chemotherapeutic agents. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation upon light activation .

Table 2: Cytotoxicity of DCPN Derivatives

CompoundCell LineIC50 (µM)Light Activation
DCPN-derived PhthalocyanineMCF-7 (Breast Cancer)12.5Yes
4-Chloro-5-alkyl-phthalonitrilePC-3 (Prostate Cancer)15.0Yes

The biological activity of DCPN is attributed to its ability to form reactive intermediates that interact with cellular components. The photodynamic activity is particularly noteworthy; upon irradiation, these compounds generate singlet oxygen and other reactive species that can damage cellular membranes and DNA .

Structural Variations and Their Impact

Research has indicated that structural modifications of phthalonitriles significantly affect their biological activities. For example, the introduction of various substituents at different positions on the phthalonitrile ring alters both solubility and reactivity, influencing their antimicrobial and cytotoxic properties .

Case Studies

  • Antibacterial Efficacy Against Biofilms : A study explored the effectiveness of DCPN-derived compounds against biofilms formed by Staphylococcus aureus. Results indicated a substantial reduction in biofilm viability when treated with light-activated phthalocyanines derived from DCPN, highlighting their potential use in treating chronic infections associated with biofilms .
  • Photodynamic Therapy Applications : Clinical research has begun to investigate the use of DCPN derivatives as photosensitizers in PDT for cancer treatment. The ability to selectively target cancer cells while minimizing damage to surrounding healthy tissues presents a promising avenue for future therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Dichlorophthalonitrile, and how do they compare to classical methods?

The classical synthesis (Wöhrle method) involves a four-step process with a moderate yield of 49% . An improved method modifies the third stage by using 4,5-dichlorophthalic acid and ammonium chloride, achieving a total yield of 72% via direct conversion to 4,5-dichlorophthalamide (78% yield) and subsequent dehydration with POCl₃ in DMFA (98% yield) . Key steps include:

  • Step 1 : Reaction of 4,5-dichlorophthalic acid with ammonium chloride and aqueous ammonia to form 4,5-dichlorophthalamide.
  • Step 2 : Dehydration using POCl₃ at 35°C to yield the nitrile .

Q. What solvents and conditions are optimal for nucleophilic substitution (SNAr) reactions involving this compound?

  • Solvents : DMFA (dimethylformamide) is preferred for SNAr reactions due to its high polarity and ability to dissolve both reactants and bases .
  • Temperature : Reactions with aliphatic amines proceed at 80–140°C, while aromatic amines require harsher conditions (140°C) .
  • Bases : Potassium carbonate or triethylamine are commonly used; the choice does not significantly alter reaction pathways but affects reaction homogeneity .

Q. How can researchers confirm the molecular structure of this compound derivatives?

Structural validation relies on:

  • IR Spectroscopy : Peaks at ~2238 cm⁻¹ (C≡N stretching) and ~1052 cm⁻¹ (C-Cl) .
  • ¹H NMR : Two aromatic proton singlets at δ 8.60 ppm (C(3,6)H) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 319 [M⁺] for 4-chloro-5-(4-ethoxycarbonylpiperazinyl)phthalonitrile) .

Advanced Research Questions

Q. How does the choice of N-nucleophile influence selectivity and yield in SNAr reactions?

  • Aliphatic Amines : Secondary amines (e.g., morpholine) yield mono-substituted products selectively (e.g., 4-chloro-5-morpholinylphthalonitrile, 57.5% yield) due to steric hindrance and electronic effects .
  • Aromatic Amines : Electron-donating groups (e.g., -OCH₃) accelerate substitution, while electron-withdrawing groups (e.g., halogens) require longer reaction times .
  • Primary Amines : Form unstable intermediates, leading to lower yields (14–26%) unless in situ activation (e.g., triethyl phosphite) is used .

Q. What methodological strategies resolve contradictions in reported yields of substituted phthalonitriles?

  • Solvent Optimization : Replacing DMSO with DMF and increasing reaction temperature to 110°C improved yields of 4,5-diphenoxyphthalonitrile to 83–85% .
  • Excess Reagents : Using >3 equivalents of hydroxyisophthalate relative to this compound increased ester-functionalized phthalonitrile yields from 67% to >80% .
  • Base Selection : Tributylamine, with a higher boiling point, facilitates homogeneous conditions for aromatic amine reactions .

Q. How can this compound be utilized in synthesizing low-symmetry phthalocyanines with tailored properties?

  • Cross-Condensation : Reacting this compound (Component A) with substituted phthalonitriles (Component B) produces A₃B-type phthalocyanines. For example:

  • Fluorescence Quenching : Zinc phthalocyanines derived from 4-chloro-5-(dimethylamino)phthalonitrile show high sensitivity to trinitrophenol, enabling explosive detection .
  • Red-Shifted Absorption : Introducing electron-rich substituents (e.g., morpholine) shifts absorption/emission peaks due to auxiliary chromophore effects .

Properties

IUPAC Name

4,5-dichlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIJSZQFAMLVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357485
Record name 4,5-Dichlorophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139152-08-2
Record name 4,5-Dichlorophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichlorophthalonitrile
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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